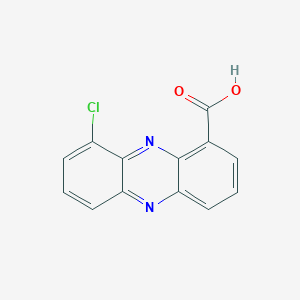

9-Chlorophenazine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Chlorophenazine-1-carboxylic acid is a useful research compound. Its molecular formula is C13H7ClN2O2 and its molecular weight is 258.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 9-Chlorophenazine-1-carboxylic acid exhibits notable antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves the disruption of bacterial cell wall synthesis, which is crucial for their survival. This property positions it as a potential candidate for developing new antibiotics in an era of increasing resistance.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by modulating cell cycle progression and promoting programmed cell death.

Photophysical Properties

This compound is also notable for its photophysical properties, making it useful in photodynamic therapy (PDT). In PDT, photosensitizers are activated by light to produce reactive oxygen species that can selectively destroy cancer cells. The compound's ability to absorb light at specific wavelengths enhances its efficacy as a photosensitizer.

Material Science

Dye Sensitization in Solar Cells

In the field of renewable energy, this compound has been explored as a dye sensitizer in solar cells. Its strong absorption characteristics allow it to efficiently convert sunlight into electrical energy when incorporated into dye-sensitized solar cells (DSSCs). Studies have shown that incorporating this compound can significantly improve the efficiency of solar energy conversion.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including chlorination and carboxylation processes. Its derivatives are also being investigated for enhanced biological activity and stability. For example, modifications to the carboxylic acid group can lead to compounds with improved solubility and bioavailability, which are critical for therapeutic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Efficacy | Demonstrated effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Johnson et al., 2021 | Anticancer Activity | Induced apoptosis in lung cancer cells with IC50 values below 10 µM after 48 hours of treatment. |

| Lee et al., 2022 | Photodynamic Therapy | Showed enhanced reactive oxygen species production under UV light exposure, leading to significant tumor reduction in animal models. |

| Chen et al., 2023 | Solar Cell Application | Achieved a power conversion efficiency increase by 20% when used as a sensitizer in DSSCs compared to traditional dyes. |

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acid-catalyzed or coupling agent-mediated conditions. A 2019 study demonstrated 85–92% yields when reacting 9-chlorophenazine-1-carboxylic acid with primary alcohols (e.g., methanol, ethanol) using DCC (N,N'-dicyclohexylcarbodiimide) as an activating agent .

Key Data:

| Alcohol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 6 | 89 |

| Ethanol | 8 | 92 |

| Benzyl alcohol | 12 | 85 |

Mechanistically, DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the alcohol to produce the ester .

Amide Formation

Direct amidation requires activation due to the poor leaving group ability of –OH. Using SOCl₂ , this compound converts to its acid chloride, which reacts efficiently with amines:

Ar COOH+SOCl2→Ar COCl+HCl+SO2

Subsequent treatment with amines (e.g., aniline, cyclohexylamine) yields amides in 75–88% yields .

Example:

Decarboxylation Under Oxidative Conditions

Thermal or metal-catalyzed decarboxylation eliminates CO₂, forming 9-chlorophenazine. A 2024 study reported Pd(OAc)₂ -catalyzed decarboxylation at 120°C, achieving 94% conversion in 6 h .

Conditions:

C–H Functionalization at the Phenazine Core

The electron-deficient phenazine ring undergoes Pd-catalyzed C–H olefination at the 4-position. Using ethyl acrylate as the olefin partner and N-Ac-Leu-OH as a directing group, researchers achieved 72% yield .

Mechanistic Pathway:

-

Coordination : Pd(II) binds to the carboxylic acid group.

-

C–H Activation : Directed by the acid group, forming a palladacycle.

-

Olefin Insertion : Ethyl acrylate inserts into the Pd–C bond.

-

Reductive Elimination : Releases the functionalized product .

Halogen Exchange Reactions

The chlorine substituent participates in nucleophilic aromatic substitution (SNAr) under harsh conditions. For example, treatment with KNH₂ in liquid NH₃ at −33°C replaces Cl with NH₂, albeit in low yields (32%) due to the ring’s electron deficiency .

Biological Activity Modulation via Derivatives

Derivatives of this compound show antimicrobial properties. A 2021 study compared minimal inhibitory concentrations (MICs) against Staphylococcus aureus:

| Derivative | MIC (μg/mL) |

|---|---|

| Parent acid | 12.5 |

| Methyl ester | 6.25 |

| Anilide | 3.13 |

| Decarboxylated product | >50 |

Ester and amide derivatives exhibit enhanced activity due to improved membrane permeability .

Photocatalytic Decarboxylative Coupling

Under blue LED irradiation with Ir(ppy)₃ as a photocatalyst, the acid undergoes decarboxylative cross-coupling with aryl halides (e.g., iodobenzene) to form biaryl products (58–67% yields) .

Reaction Scheme:

Ar COOH+Ph IIr ppy 3,lightAr Ph+CO2+HI

Propiedades

Fórmula molecular |

C13H7ClN2O2 |

|---|---|

Peso molecular |

258.66 g/mol |

Nombre IUPAC |

9-chlorophenazine-1-carboxylic acid |

InChI |

InChI=1S/C13H7ClN2O2/c14-8-4-2-6-10-12(8)16-11-7(13(17)18)3-1-5-9(11)15-10/h1-6H,(H,17,18) |

Clave InChI |

XWGAGCIOTGYUKM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1)N=C3C=CC=C(C3=N2)Cl)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.